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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of clinical

trials involving astatine-211 (²¹¹At) radiopharmaceuticals. The protocols detailed below are

based on methodologies reported in preclinical and clinical studies, offering a guide for

researchers and drug development professionals in this emerging field of targeted alpha

therapy.

Introduction to Astatine-211 in Targeted Alpha
Therapy
Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to

its optimal physical properties.[1][2][3] It has a half-life of 7.2 hours, which is long enough for

production, radiolabeling, and administration, while minimizing long-term radiation exposure to

patients.[1] ²¹¹At decays with the emission of a single alpha particle per decay, simplifying

dosimetry calculations and reducing the risk of unpredictable doses from radioactive daughter

nuclides.[1][3] The high linear energy transfer (LET) and short path length of alpha particles

(typically 50-100 µm) cause dense, localized ionization, leading to highly cytotoxic double-

strand DNA breaks in targeted cancer cells with minimal damage to surrounding healthy tissue.

[4][5]
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The production of ²¹¹At is primarily achieved through the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction in a

cyclotron.[2][6] Despite the potential of ²¹¹At, its limited availability and the complexities of its

radiochemistry have been historical challenges to its widespread clinical use.[7] However,

recent advancements in production and automated synthesis are increasing its accessibility for

clinical research.[6][8]

Current Clinical Trials with Astatine-211
Radiopharmaceuticals
Several clinical trials are underway to evaluate the safety and efficacy of various ²¹¹At-labeled

radiopharmaceuticals for different cancer indications.

[²¹¹At]NaAt for Differentiated Thyroid Cancer
A pioneering clinical trial at Osaka University in Japan is investigating the use of sodium

astatide ([²¹¹At]NaAt) for patients with differentiated thyroid cancer that is refractory to standard

radioiodine (¹³¹I) therapy.[1][4][9] The chemical similarity of astatine to iodine allows for its

uptake by thyroid cells via the sodium-iodide symporter (NIS).[1][3][4]

Table 1: Summary of the Phase I Clinical Trial of [²¹¹At]NaAt (NCT05275946)
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Parameter Details

Trial Identifier NCT05275946

Radiopharmaceutical [²¹¹At]NaAt (TAH-1005)

Indication
Differentiated thyroid cancer (papillary and

follicular) refractory to standard treatment

Study Phase Phase I

Study Design Dose-escalation, 3+3 design

Administration Single intravenous injection

Dose Levels
Starting at 1.25 MBq/kg, escalating to 2.5

MBq/kg and 3.5 MBq/kg

Primary Endpoint
Assessment of adverse events and dose-limiting

toxicities (DLTs)

Secondary Endpoints
Pharmacokinetics, absorbed dose, and

therapeutic efficacy

Patient Population 11 patients planned

Key Findings (Preliminary)

- DLTs (Grade 3 hematologic toxicity) observed

at 3.5 MBq/kg.[10] - Other adverse events

included salivary gland swelling, xerostomia,

nausea, and vomiting.[10] - Preliminary efficacy

observed with reductions in thyroglobulin levels

and stable disease in a majority of patients.[10]

²¹¹At-Labeled Monoclonal Antibodies for Hematologic
Malignancies
The Fred Hutchinson Cancer Center is conducting several early-phase clinical trials using ²¹¹At-

labeled monoclonal antibodies as part of conditioning regimens for hematopoietic cell

transplantation (HCT) in patients with advanced hematologic malignancies.[1][3] The primary

agent under investigation is ²¹¹At-BC8-B10, an anti-CD45 monoclonal antibody.[3]
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Table 2: Summary of Clinical Trials with ²¹¹At-BC8-B10

Parameter Details

Trial Identifier NCT03128034

Radiopharmaceutical ²¹¹At-BC8-B10 (anti-CD45 mAb)

Indication

High-risk Acute Myeloid Leukemia (AML), Acute

Lymphoblastic Leukemia (ALL), or

Myelodysplastic Syndrome (MDS)

Study Phase Phase I/II

Study Design Dose-escalation

Administration
Intravenous infusion over 6-8 hours on day -7

before HCT

Conditioning Regimen
Includes fludarabine and total body irradiation

(TBI)

Primary Endpoint
Maximum tolerated dose (MTD) and regimen-

related toxicity

Secondary Endpoints Efficacy measures

Patient Population Up to 75 patients

[²¹¹At]MABG for Malignant Pheochromocytoma and
Paraganglioma
A phase I clinical trial at Fukushima Medical University is evaluating meta-

astatobenzylguanidine ([²¹¹At]MABG) for the treatment of malignant pheochromocytoma and

paraganglioma.[1][3] MABG is an analog of MIBG and targets the norepinephrine transporter.

[11]

Table 3: Summary of the Phase I Clinical Trial of [²¹¹At]MABG
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Parameter Details

Radiopharmaceutical [²¹¹At]MABG

Indication Malignant pheochromocytoma or paraganglioma

Study Phase Phase I

Study Design Dose-escalation, 3+3 design

Administration Intravenous

Dose Levels
Starting at 0.65 MBq/kg, with potential

escalation to 1.3 MBq/kg and 2.6 MBq/kg

Primary Endpoint Toxicity

Experimental Protocols
The following sections provide detailed protocols for the production, radiolabeling, and quality

control of key astatine-211 radiopharmaceuticals.

Production and Purification of Astatine-211
Protocol 1: Cyclotron Production and Dry Distillation of ²¹¹At

Target Preparation: A bismuth-209 target is prepared by depositing a layer of bismuth onto

an aluminum backing.[12]

Irradiation: The bismuth target is irradiated with a 28-29 MeV alpha particle beam in a

cyclotron.[6][12] The typical irradiation time is 4 hours.[12]

Dry Distillation:

The irradiated target is placed in a quartz furnace.

The furnace is heated to approximately 850°C.[6]

A mixed gas flow of helium and oxygen containing trace moisture is passed over the

heated target to transport the evaporated ²¹¹At.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1239422?utm_src=pdf-body
https://www.benchchem.com/product/b1239422?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0307543
https://jnm.snmjournals.org/content/63/supplement_2/2614
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0307543
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0307543
https://jnm.snmjournals.org/content/63/supplement_2/2614
https://jnm.snmjournals.org/content/63/supplement_2/2614
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ²¹¹At is trapped in a PEEK or Teflon tube cooled to -3°C to -77°C.[6][13]

The trapped ²¹¹At is then eluted with a suitable solvent, such as chloroform or a specific

recovery solution.[13]

Synthesis and Quality Control of [²¹¹At]NaAt
Protocol 2: GMP-Compliant Production of [²¹¹At]NaAt Solution[14][6][9]

Recovery of ²¹¹At: The trapped ²¹¹At from the dry distillation process is dissolved in 15 mL of

a recovery solution containing 1% ascorbic acid and 2.3% sodium hydrogen carbonate.[14]

[6]

Formation of [²¹¹At]NaAt: The solution is stirred for 1 hour in a closed system. The ascorbic

acid acts as a reducing agent to stabilize astatine in the astatide (At⁻) form.[14][6]

Sterilization: The [²¹¹At]NaAt solution is passed through a sterile 0.22 µm filter into a sterile

product vial in a Grade A controlled environment.[14][9]

Quality Control:

Radioactivity Measurement: The total radioactivity is measured using a dose calibrator.

Radiochemical Purity (RCP): RCP is determined by HPLC. The RCP of [²¹¹At]NaAt should

be ≥ 96%.[6]

Radionuclidic Purity: Gamma-ray spectrometry is used to identify ²¹¹At-related peaks and

ensure the absence of the long-lived impurity ²¹⁰At.[14][9]

Bismuth Content: The concentration of the bismuth target material should be below the

detection limit (e.g., < 9 ng/mL).[14][9]

pH: The pH of the final solution should be between 7.9 and 8.6.[14][9]

Sterility and Endotoxin Testing: Standard tests for sterility and bacterial endotoxins must

be performed and meet specifications.[9]

Radiolabeling of Monoclonal Antibodies with ²¹¹At
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Protocol 3: Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3-

[²¹¹At]astatobenzoate ([²¹¹At]SAB)[15]

Synthesis of [²¹¹At]SAB:

A N-succinimidyl trialkylstannylbenzoate precursor is reacted with ²¹¹At in the presence of

an oxidizing agent (e.g., N-iodosuccinimide).

Conjugation to the Antibody:

The purified [²¹¹At]SAB is then reacted with the monoclonal antibody (e.g., BC8-B10). The

reaction targets the ε-amino groups of lysine residues on the antibody.

Purification: The ²¹¹At-labeled antibody is purified from unreacted components using size-

exclusion chromatography.

Quality Control:

Radiochemical Purity: Determined by methods such as instant thin-layer chromatography

(ITLC) or HPLC.

Immunoreactivity: The binding affinity of the radiolabeled antibody to its target antigen is

assessed using cell-based assays.

Synthesis of [²¹¹At]MABG
Protocol 4: Kit-Based Synthesis of [²¹¹At]MABG[11]

Precursor: A solid-phase supported tin precursor is utilized to simplify purification and

minimize tin contamination in the final product.[16]

Radiolabeling:

²¹¹At in a suitable solvent (e.g., methanol) is added to the resin-bound precursor.

The reaction is allowed to proceed for a specified time (e.g., 10 minutes).

Purification:
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The reaction mixture is passed through a C-18 solid-phase extraction cartridge.

Alternatively, a cation exchange resin cartridge can be used for isolation, which has been

shown to improve radiochemical yields.[11]

Quality Control:

Radiochemical Purity: Should be greater than 90%.[11]

Chemical Purity: Absence of chemical impurities.

Sterility and Apyrogenicity: The final dose must be sterile and apyrogenic.[11]

Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Double-Strand Breaks
The primary mechanism of cytotoxicity for astatine-211 is the induction of DNA double-strand

breaks (DSBs) by the emitted alpha particles.[4] This severe form of DNA damage is difficult for

cancer cells to repair and often leads to cell death.

Astatine-211 Alpha Particle
(High LET)

Decay DNA Double-Strand
Breaks

Induces
ATM Activation p53 Activation

Apoptosis

Cell Cycle Arrest

Click to download full resolution via product page

Caption: Astatine-211 decay and subsequent DNA damage pathway.

Experimental Workflow for [²¹¹At]NaAt Production
The following diagram illustrates the workflow for the production of [²¹¹At]NaAt for clinical use.
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Astatine-211 Production
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Caption: Workflow for GMP-compliant production of [²¹¹At]NaAt.
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Dosimetry Considerations
Accurate dosimetry is crucial for targeted alpha therapy to ensure that a sufficient radiation

dose is delivered to the tumor while minimizing toxicity to normal organs. The short half-life of

²¹¹At presents challenges for imaging and dosimetry.[17] Dosimetry for ²¹¹At is often performed

by imaging the 77-92 keV polonium K X-rays emitted during its decay using SPECT/CT.[1][18]

Preclinical studies in mice are used to estimate human absorbed doses for new ²¹¹At-

radiopharmaceuticals.[19][20] For example, in a preclinical study of [²¹¹At]PSMA-5, the highest

estimated absorbed dose in humans was in the kidneys.[20]

Future Perspectives
The ongoing clinical trials with astatine-211 radiopharmaceuticals are providing valuable data

on the safety and efficacy of this therapeutic modality. Future research will likely focus on

developing new targeting molecules (including small molecules, peptides, and antibodies) to

expand the range of cancers that can be treated with ²¹¹At.[5][21] Additionally, efforts to

increase the production and availability of ²¹¹At will be critical for its broader clinical

implementation.[7] The development of more stable and efficient radiolabeling chemistries will

also be a key area of investigation.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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